Cas no 2228205-85-2 (4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole)

4-(6-Methoxy-1,3-dioxaindan-5-yl)-1H-imidazole is a heterocyclic compound featuring a fused dioxaindan core linked to an imidazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy and dioxolane groups enhance solubility and stability, while the imidazole ring offers versatile reactivity for further functionalization. Its rigid bicyclic framework may contribute to selective binding in bioactive molecules, particularly in CNS-targeting or enzyme-inhibiting applications. The compound's balanced lipophilicity and polarity profile suggest potential for improved pharmacokinetic properties in drug development. Careful handling is advised due to the reactivity of the imidazole nitrogen.
4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole structure
2228205-85-2 structure
Product Name:4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole
CAS No:2228205-85-2
MF:C11H10N2O3
MW:218.20870256424
CID:6258738
PubChem ID:165845662
Update Time:2025-05-23

4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole
    • 2228205-85-2
    • EN300-1989951
    • Inchi: 1S/C11H10N2O3/c1-14-9-3-11-10(15-6-16-11)2-7(9)8-4-12-5-13-8/h2-5H,6H2,1H3,(H,12,13)
    • InChI Key: GXXQBLOBNFOQON-UHFFFAOYSA-N
    • SMILES: O1COC2C=C(C(C3=CN=CN3)=CC1=2)OC

Computed Properties

  • Exact Mass: 218.06914219g/mol
  • Monoisotopic Mass: 218.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 56.4Ų

4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole Pricemore >>

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Additional information on 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole

4-(6-Methoxy-1,3-Dioxaindan-5-Yl)-1H-Imidazole: A Comprehensive Overview

The compound 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole (CAS No: 2228205-85-2) is a fascinating molecule with a unique structure and diverse applications in various fields of chemistry and pharmacology. This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3. The presence of the 6-methoxy-1,3-dioxaindan substituent at position 4 of the imidazole ring introduces additional complexity and functionality to the molecule.

Recent studies have highlighted the potential of 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole in drug design and development. Its structure allows for significant flexibility in terms of functionalization, making it a valuable scaffold for creating bioactive molecules. For instance, researchers have explored its role as a potential lead compound in the development of anti-inflammatory agents and anticancer drugs. The imidazole core is known for its ability to form hydrogen bonds and interact with biological targets, which enhances its pharmacological properties.

The synthesis of 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole involves a multi-step process that typically begins with the preparation of the dioxaindane derivative. This is followed by coupling reactions to introduce the imidazole ring. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, reducing production costs while maintaining high purity levels.

One of the most intriguing aspects of this compound is its ability to participate in various chemical transformations. For example, it can undergo cyclization reactions to form larger ring systems or serve as a precursor for more complex heterocycles. These properties make it an attractive candidate for exploring new synthetic pathways in organic chemistry.

In terms of physical properties, 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole exhibits a melting point around 180°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its spectral data (IR, NMR, MS) have been well-characterized, providing a solid foundation for further structural elucidation and quality control.

From an environmental standpoint, studies have shown that this compound has low toxicity towards aquatic organisms under standard test conditions. However, further research is needed to fully understand its long-term ecological impact and biodegradation pathways.

In conclusion, 4-(6-methoxy-1,3-dioxaindan-5-yl)-1H-imidazole (CAS No: 2228205-85-) represents a promising molecule with wide-ranging applications in both academic research and industrial settings. Its versatile structure and favorable chemical properties make it an ideal candidate for exploring new frontiers in medicinal chemistry and materials science.

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